Product packaging for 2-(2-Cyanothiophen-3-yl)acetic acid(Cat. No.:)

2-(2-Cyanothiophen-3-yl)acetic acid

Cat. No.: B13626697
M. Wt: 167.19 g/mol
InChI Key: HYOWBODPXVANDD-UHFFFAOYSA-N
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Description

2-(2-Cyanothiophen-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H5NO2S and its molecular weight is 167.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2S B13626697 2-(2-Cyanothiophen-3-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

2-(2-cyanothiophen-3-yl)acetic acid

InChI

InChI=1S/C7H5NO2S/c8-4-6-5(1-2-11-6)3-7(9)10/h1-2H,3H2,(H,9,10)

InChI Key

HYOWBODPXVANDD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC(=O)O)C#N

Origin of Product

United States

The Significance of Thiophene Containing Carboxylic Acids in Organic Synthesis Research

Thiophene-containing carboxylic acids represent a privileged class of compounds in organic synthesis. The thiophene (B33073) ring, an aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in biologically active molecules without significantly altering their activity. nih.gov This property, combined with the reactivity of the carboxylic acid group, makes these compounds valuable starting materials and intermediates in the synthesis of a wide array of functional molecules.

The presence of the sulfur atom in the thiophene ring influences the electron distribution of the aromatic system, making it more electron-rich than benzene and thus more susceptible to electrophilic substitution reactions. nih.gov This enhanced reactivity allows for a diverse range of chemical transformations, enabling chemists to introduce various functional groups onto the thiophene core.

Thiophene-2-carboxylic acid, a closely related compound, is a prime example of the utility of this class of molecules. It serves as a precursor for the synthesis of drugs like suprofen, an anti-inflammatory agent. nih.govwikipedia.org Furthermore, thiophene carboxylic acids are widely studied as substrates in coupling reactions and olefinations, which are fundamental processes in the construction of complex organic molecules. wikipedia.org The development of bio-based polyesters from thiophene dicarboxylic acids is also an active area of research, highlighting the versatility of these compounds in materials science. nih.gov

The synthetic utility of thiophene carboxylic acids is further expanded by their ability to undergo specific reactions, such as the Gewald reaction, which provides a straightforward route to substituted thiophenes. nih.gov This reaction, along with other multicomponent reactions, allows for the efficient construction of complex thiophene derivatives from simple starting materials. nih.govnih.gov

2 2 Cyanothiophen 3 Yl Acetic Acid As a Synthetic Target and Intermediate Scaffold in Academic Research

2-(2-Cyanothiophen-3-yl)acetic acid, with its specific arrangement of functional groups, serves as a valuable synthetic target and a versatile intermediate scaffold in academic research. The cyano group (-CN) and the acetic acid group (-CH2COOH) offer multiple points for chemical modification, allowing for the construction of a diverse library of derivatives.

The synthesis of this compound and its analogs often involves multi-step sequences. A common strategy involves the construction of the substituted thiophene (B33073) ring, followed by the introduction or modification of the acetic acid side chain. For instance, a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. nih.gov This highlights the use of the cyanothiophene core as a building block.

The reactivity of the acetic acid moiety allows for the formation of esters, amides, and other derivatives, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. These transformations open up pathways to a wide range of molecular architectures with potential applications in medicinal chemistry and materials science.

Overview of Advanced Academic Research Trajectories for the Compound and Its Structural Congeners

Strategies for the Synthesis of this compound and its Direct Precursors

The efficient construction of the this compound framework is paramount for its application in further synthetic endeavors. Several strategies have been developed, focusing on the assembly of the thiophene ring and the introduction of the requisite cyano and acetic acid functionalities.

Multicomponent Reaction Approaches for Thiophene-Acetic Acid Frameworks

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single pot. tandfonline.com The Gewald reaction is a classic and highly effective MCR for the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.org While the classical Gewald reaction yields 2-aminothiophenes, variations can be employed to construct the core structure of this compound. nih.govumich.edu For instance, by utilizing a starting material that already contains the acetic acid moiety or a precursor, the thiophene ring can be assembled with the desired substituent at the 3-position.

The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. wikipedia.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and subsequent tautomerization to afford the 2-aminothiophene. wikipedia.org The versatility of the Gewald reaction allows for the use of a wide range of substrates, enabling the synthesis of diverse thiophene derivatives. researchgate.net

Cyanation and Hydrolysis-Based Routes to 2-Cyanothiophene Derivatives

The introduction of the cyano group onto a pre-existing thiophene ring is a common strategy. wikipedia.org Palladium-catalyzed cyanation of thiophene halides has proven to be an effective method for this transformation. univie.ac.at Various palladium catalysts and cyanide sources, such as zinc cyanide, can be employed. wikipedia.org

Another approach involves the cyanation of thiophenols or thiols under electrochemical conditions to produce thiocyanates. researchgate.net These thiocyanates can then serve as precursors to the desired cyanothiophene derivatives. The cyano group is a versatile functional group that can be readily converted into other functionalities. acs.org

Once the cyanothiophene is obtained, the next step is the introduction of the acetic acid group. This can be achieved through various methods, one of which involves the hydrolysis of a nitrile precursor. libretexts.orgcommonorganicchemistry.comlumenlearning.com The hydrolysis can be carried out under either acidic or basic conditions. commonorganicchemistry.com Acid hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid to yield the carboxylic acid directly. libretexts.org Alkaline hydrolysis, on the other hand, initially produces a carboxylate salt, which then requires acidification to furnish the final carboxylic acid. libretexts.org

Methodologies for Introducing the Acetic Acid Moiety to Thiophene Cores

Several methods exist for the direct introduction of an acetic acid group or its synthetic equivalent onto a thiophene ring. One patented method describes the synthesis of 2-thiophene acetic acid starting from thiophene. google.com The process involves chlorination, iodination, and condensation with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. google.com

Another approach involves the oxidation of 2-thiophene ethanol (B145695). A patented method details the direct oxidation of 2-thiophene ethanol using an oxidizing agent to produce 2-thiopheneacetic acid, which is then purified by recrystallization. google.com This one-step oxidation is presented as a simple and high-yielding method suitable for industrial production. google.com

Furthermore, the acylation of thiophene with acetic anhydride (B1165640) can lead to 2-acetylthiophene, which can then be converted to 2-thienyl acetate (B1210297) through an oxidation rearrangement. researchgate.net Subsequent hydrolysis of the acetate yields 2-thiophene acetic acid. researchgate.net

Derivatization and Functionalization of this compound and its Related Structures

The presence of both a carboxylic acid and a cyano group on the thiophene ring of this compound provides two distinct handles for a wide array of chemical transformations. This allows for the selective modification of the molecule at different positions, leading to a diverse library of derivatives.

Amidation and Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is readily converted into amides and esters, which are common motifs in pharmacologically active compounds.

Amidation: Amide synthesis can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. The reaction of p-aminobenzoic acid with thiophene-2-aldehyde has been shown to form the corresponding imine, which can then be used in further reactions. While not a direct amidation of the acetic acid, this illustrates the reactivity of thiophene derivatives in forming C-N bonds.

Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.comresearchgate.net This reaction is an equilibrium process, and the yield can be improved by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be employed. masterorganicchemistry.com The esterification of carboxylic acids can also be achieved using other reagents like silica (B1680970) chloride or under microwave irradiation to accelerate the reaction. ontosight.aiontosight.ai The esterification of secondary metabolite compounds has been reviewed, highlighting various chemical and enzymatic methods. medcraveonline.com

The esterification of liquid olefins with acetic acid has also been studied, providing insights into the reaction mechanisms and influencing factors. e3s-conferences.org

Below is an interactive data table summarizing various esterification methods:

Method Catalyst/Reagent Key Features
Fischer Esterification Acid catalyst (e.g., H₂SO₄, TsOH) Equilibrium reaction; driven by excess alcohol or water removal. masterorganicchemistry.com
EDCI/NaHCO₃ (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate Selective for primary alcohols. organic-chemistry.org
Silica Chloride Silica Chloride Efficient for esterification and transesterification.
Microwave-Assisted - Reduced reaction times. ontosight.ai
Enzymatic Catalysis Lipase (e.g., Candida rugosa lipase) Mild reaction conditions. medcraveonline.com

Nucleophilic Aromatic Substitution Reactions Involving the Cyanothiophene Moiety

The cyanothiophene ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups like the cyano group itself. libretexts.orgwikipedia.org The presence of the cyano group in the ortho position to a potential leaving group can activate the ring for nucleophilic attack. libretexts.org

Computational studies have investigated the mechanism of SNAr reactions on substituted thiophenes, such as 2-methoxy-3-X-5-nitrothiophenes, with pyrrolidine. nih.govnih.gov These studies show that the reaction proceeds through a stepwise pathway involving the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.gov The presence of electron-withdrawing substituents, like the cyano group, stabilizes the anionic intermediate, thus facilitating the reaction. libretexts.orglibretexts.org

The general mechanism for SNAr on an activated aromatic ring involves two main steps:

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring.

This reactivity allows for the introduction of a variety of nucleophiles onto the thiophene ring, further expanding the diversity of accessible derivatives from the this compound scaffold.

Cyclization and Heterocyclic Annulation Reactions from Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. These reactions typically involve the intramolecular cyclization of a suitably functionalized side chain with the cyano group on the thiophene ring.

One prominent strategy involves the Thorpe-Ziegler cyclization of dinitrile derivatives. wikipedia.orglscollege.ac.in This base-catalyzed intramolecular condensation of a dinitrile leads to the formation of an enamine, which, after acidic hydrolysis, yields a cyclic ketone. While a direct application on a derivative of 2-(2-cyanothiophen-3-yl)acetonitrile has not been extensively reported, the methodology presents a viable route to thieno[3,2-c]pyridone systems. The reaction is conceptually related to the Dieckmann condensation. wikipedia.orglscollege.ac.in

A more frequently employed method is the cyclization of N-acyl derivatives of 2-aminothiophene-3-carbonitriles, which can be considered as derivatives of the target scaffold. For instance, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole yields N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. These intermediates can undergo further cyclization. researchgate.net The treatment of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate with a base leads to the formation of 2,4-dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile. researchgate.net

Another key approach is the construction of the fused pyridine (B92270) ring through the reaction of 2-thiopyridone derivatives. The intramolecular cyclization of compounds derived from 3-cyanopyridin-2-thiol with halo-derivatives bearing an electron-withdrawing group can produce 3-aminothieno[2,3-b]pyridine derivatives in high yields. nih.gov This highlights the versatility of the cyanothiophene scaffold in building fused heterocyclic systems.

Furthermore, the synthesis of thieno[2,3-d]pyrimidines can be achieved through the Dimroth rearrangement. This involves the reaction of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, derived from 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, with various anilines under microwave irradiation. scielo.br This method provides a rapid and efficient route to a diverse range of thieno[2,3-d]pyrimidine (B153573) derivatives. The reaction proceeds through a proposed mechanism involving nucleophilic attack of the aniline (B41778) on the imine carbon, followed by intramolecular cyclization and rearrangement. scielo.br

The following table summarizes representative cyclization and annulation reactions starting from derivatives of the this compound scaffold.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylateBase2,4-Dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile- researchgate.net
N'-(3-Cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamideSubstituted Anilines, Acetic Acid, Microwave (200 W)Substituted Thieno[2,3-d]pyrimidin-4-amines65-92 scielo.br
3-Cyanopyridin-2-thiol and derivativesHalo-derivatives with electron-withdrawing group3-Aminothieno[2,3-b]pyridine derivativesHigh nih.gov
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrilesα-Halogen compounds, Sodium alkoxideThieno[2,3-b]pyridine derivativesExcellent researchgate.net

Mechanistic Investigations of Synthetic Pathways and Reaction Intermediates

Understanding the mechanisms of the synthetic pathways involving the this compound scaffold is crucial for optimizing reaction conditions and designing novel synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as the isolation and characterization of reaction intermediates, and computational methods.

The Thorpe-Ziegler reaction, a key potential cyclization strategy, is proposed to proceed through an ionic, four-step mechanism. mdpi.com The process begins with the base-catalyzed deprotonation of the α-carbon of one nitrile group, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbon of the second nitrile group in an intramolecular fashion to form a cyclic imine anion intermediate. Subsequent proton exchange neutralizes the imine and regenerates the catalyst. Finally, tautomerization of the imine yields the more stable enamine product. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to explore the energy profiles of different mechanistic proposals for the Thorpe reaction, confirming that the cyanoimine rapidly tautomerizes to the corresponding cyanoenamine. mdpi.com

The mechanism of the Dimroth rearrangement for the synthesis of thieno[2,3-d]pyrimidines has also been proposed. scielo.br It is suggested to start with the nucleophilic attack of the aniline on the electrophilic carbon of the dimethylformamidine group. This is followed by an intramolecular cyclization where the amino group of the aniline attacks the cyano group of the thiophene ring. The subsequent elimination of dimethylamine (B145610) and tautomerization leads to the final aromatic thieno[2,3-d]pyrimidine product. scielo.br

Computational studies have also been utilized to investigate the tautomeric equilibrium of the products formed from these cyclization reactions. For example, DFT calculations on 2,4-dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile, a product of the cyclization of a derivative of the target scaffold, have been used to determine the relative stability of its different tautomeric forms. researchgate.net Such studies provide valuable insights into the structural and electronic properties of these complex heterocyclic systems.

While detailed mechanistic studies specifically on the cyclization of derivatives of this compound are not extensively documented, the general principles from related systems provide a solid foundation for understanding these transformations. The identification and characterization of reaction intermediates, coupled with computational modeling, will be instrumental in further elucidating the intricate pathways of these cyclization and annulation reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled technique for mapping the atomic framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed picture of the molecular structure can be constructed. The predicted NMR data for this compound were generated using computational algorithms that rely on extensive databases of known chemical shifts and coupling constants.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Predicted ¹H NMR spectroscopy provides critical information on the chemical environment of protons within the molecule. For this compound, four distinct proton signals are anticipated: two for the thiophene ring, one for the methylene (-CH₂-) bridge, and one for the carboxylic acid (-COOH) group.

The two protons on the thiophene ring (H-4 and H-5) are expected to appear as distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Their coupling to each other would result in a characteristic splitting pattern. The methylene protons, being adjacent to the electron-withdrawing thiophene ring, are predicted to resonate as a singlet at approximately δ 3.8-4.0 ppm. The carboxylic acid proton is expected to produce a broad singlet at a significantly downfield shift, generally above δ 10.0 ppm, due to its acidic nature and hydrogen bonding capabilities.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in DMSO-d₆)

Atom Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4 (Thiophene) ~7.30 Doublet 1H
H-5 (Thiophene) ~7.85 Doublet 1H
-CH₂- ~3.95 Singlet 2H
-COOH >12.0 Broad Singlet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Predicted ¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would appear as a single peak. There are seven distinct carbon environments in the molecule.

The carbonyl carbon (-C=O) of the carboxylic acid is expected to be the most downfield signal, typically appearing around δ 170-175 ppm. The carbon of the cyano group (-C≡N) is predicted to be in the δ 115-120 ppm range. The four carbons of the thiophene ring would have distinct chemical shifts based on their substitution pattern, with the carbon bearing the cyano group (C-2) being significantly affected. The methylene carbon (-CH₂-) is anticipated to appear in the δ 30-40 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom Predicted Chemical Shift (δ, ppm)
-C OOH ~171.5
Thiophene C-5 ~135.0
Thiophene C-4 ~131.0
Thiophene C-3 ~128.5
-C ≡N ~116.0
Thiophene C-2 ~110.0
-C H₂- ~34.0

Advanced Two-Dimensional NMR Techniques for Connectivity Mapping

While direct experimental 2D NMR data is unavailable, expected correlations can be inferred from the predicted 1D spectra to confirm the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show a cross-peak between the signals of the two thiophene ring protons (H-4 and H-5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. Expected correlations include: the H-4 signal with the C-4 signal, the H-5 signal with the C-5 signal, and the methylene proton signal with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) couplings between protons and carbons. Key predicted correlations would include the methylene (-CH₂-) protons showing cross-peaks to the C-3, C-4, and the carbonyl carbon, which would definitively link the acetic acid side chain to the thiophene ring at the correct position. The thiophene protons would also show correlations to neighboring ring carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted FT-IR spectrum of this compound would display several characteristic absorption bands.

The most prominent features would be the sharp, intense stretching vibration of the cyano group (C≡N) at approximately 2220-2240 cm⁻¹ and the strong absorption of the carbonyl group (C=O) of the carboxylic acid at around 1700-1725 cm⁻¹. The carboxylic acid O-H stretch is expected to appear as a very broad band in the region of 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids. Additionally, C-H stretching vibrations for the aromatic thiophene ring and the aliphatic methylene group would be observed just above and below 3000 cm⁻¹, respectively.

Table 3: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Aromatic C-H Stretch ~3100 Medium
Aliphatic C-H Stretch ~2950 Medium
Cyano C≡N Stretch 2220 - 2240 Sharp, Strong
Carbonyl C=O Stretch 1700 - 1725 Strong
Thiophene Ring C=C Stretch 1500 - 1600 Medium-Weak
Carboxylic Acid C-O Stretch 1210 - 1320 Medium

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₇H₅NO₂S, with a calculated monoisotopic mass of approximately 167.00 g/mol .

In a high-resolution mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to this exact mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), common adducts such as [M+H]⁺ (m/z ≈ 168.01) in positive ion mode or [M-H]⁻ (m/z ≈ 166.00) in negative ion mode would be prominent.

The fragmentation pattern provides further structural evidence. A primary and highly characteristic fragmentation pathway would be the loss of the carboxyl group, either as a COOH radical (45 Da) or through the loss of carbon dioxide (CO₂) after rearrangement. This would lead to a significant fragment ion. Another plausible fragmentation would be the loss of a water molecule (18 Da) from the molecular ion.

X-ray Crystallography for Three-Dimensional Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

As of the latest literature search, no single-crystal X-ray diffraction data for this compound has been deposited in public structural databases such as the Cambridge Structural Database (CSD). The synthesis and crystallization of this compound would be required to perform such an analysis. If a crystal structure were obtained, it would be expected to reveal a planar thiophene ring. Furthermore, detailed analysis of the crystal packing would likely show extensive hydrogen bonding networks, with the carboxylic acid groups forming classic dimer motifs, which in turn interact with the nitrogen atoms of the cyano groups on adjacent molecules.

Crystal Packing Analysis and Supramolecular Assembly

The crystal packing of this compound derivatives is dictated by a complex interplay of intermolecular forces, leading to well-defined supramolecular architectures. Analysis of these structures reveals how individual molecules arrange themselves in the crystalline lattice.

A notable derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , crystallizes in a monoclinic system with the space group P21/c. acs.orgnih.gov The crystal lattice is composed of four molecules per unit cell (Z = 4), with one independent molecule in the asymmetric unit. acs.orgnih.gov The packing is primarily stabilized by a network of hydrogen bonds. acs.orgnih.govacs.org

In another studied derivative, 2-(4-((3-Cyanothiophen-2-yl)amino)-3-nitrophenyl)acetic acid , the crystals are also monoclinic, belonging to the P21/n space group. researchgate.net The unit cell parameters for this compound have been determined as a = 11.8098(3) Å, b = 6.5706(2) Å, and c = 16.5172(4) Å, with a β angle of 91.5640(10)°. researchgate.net This structure also has four molecules per unit cell (Z=4) and one molecule in the asymmetric unit (Z' = 1). researchgate.net The arrangement of molecules in the crystal is such that they adopt a geometry similar to one of the most stable calculated conformers of the isolated molecule. researchgate.net

Table 1: Crystallographic Data for this compound Derivatives

Parameter N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.orgnih.gov 2-(4-((3-Cyanothiophen-2-yl)amino)-3-nitrophenyl)acetic acid researchgate.net
Crystal System Monoclinic Monoclinic
Space Group P21/c P21/n
a (Å) Data not available 11.8098(3)
b (Å) Data not available 6.5706(2)
c (Å) Data not available 16.5172(4)
β (˚) Data not available 91.5640(10)
Z 4 4
Z' 1 1

Characterization of Hydrogen Bonding Networks and Non-Covalent Interactions

Hydrogen bonds and other non-covalent interactions are fundamental to the supramolecular chemistry of these compounds, directing their assembly into specific three-dimensional patterns.

For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , the crystal packing is stabilized by both C–H···N and N–H···N hydrogen bonds. acs.orgnih.govacs.orgacs.org Specifically, the amide (N1) and a methylene carbon (C5) act as hydrogen-bond donors to the nitrogen atom (N2) of the cyano group in an adjacent molecule. acs.org These interactions form centrosymmetric ring motifs, denoted as R²₂(12) and R²₂(16), which link the molecules into a cohesive network. acs.org The combination of these hydrogen bonds also generates an R²₁(6) ring motif. acs.org Hirshfeld surface analysis quantifies the contributions of various intermolecular contacts, with H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) being the most significant. nih.govacs.orgacs.org

In the case of 2-(4-((3-Cyanothiophen-2-yl)amino)-3-nitrophenyl)acetic acid , a strong intramolecular N–H···O hydrogen bond is observed between the amine linker and a nitro group. researchgate.net Crucially, a strong intermolecular hydrogen bond also exists where the carboxylic acid's hydroxyl group functions as a proton donor, which is a key interaction in forming the crystal lattice. researchgate.net The formation of dimeric structures held together by two hydrogen bonds between carboxylic acid groups is a common feature in the liquid state of similar compounds and is a major stabilizing factor. libretexts.org

Table 2: Hydrogen Bond Geometry for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°) Symmetry Code
N1–H1···N2 0.84(2) 2.21(2) Not available Not available (i) -x, 1-y, 1-z
C5–H5B···N2 Not available Not available Not available Not available (i) -x, 1-y, 1-z

Conformational Analysis and Dihedral Angle Investigations

The flexibility of this compound derivatives allows them to adopt various conformations, which are critical for their packing and biological activity. This conformational landscape is often explored through dihedral angle analysis.

In the solid state, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is distinctly non-planar. nih.gov The dihedral angle between the planes of the thiophene ring and the thiophene-3-carbonitrile ring is 74.27(10)°. acs.orgnih.gov Further twists are observed along the acetamide (B32628) bridge, with the thiophene ring being twisted relative to the acetamide plane by 60.38(22)°, and the acetamide plane twisted relative to the thiophene-3-carbonitrile ring by 75.70(25)°. acs.org

For 2-(4-((3-Cyanothiophen-2-yl)amino)-3-nitrophenyl)acetic acid , theoretical calculations revealed the existence of four low-energy conformers with very similar relative energies (within 0.7 kJ mol⁻¹). researchgate.net A key feature in all these conformers is an average angle of approximately 55° between the two aromatic rings, a result of the flexible torsion angle around the bridging amine. researchgate.net

Theoretical studies on a related compound, 2-cyano-3-(thiophen-2-yl)acrylic acid , involved a relaxed potential energy surface scan by rotating the C-C bond between the thiophene and cyanoacrylic acid moieties. researchgate.net This analysis yielded activation energy barriers of about 13 kcal/mol for both E and Z configurations, highlighting the energy required for conformational changes. researchgate.net

Table 3: Selected Dihedral Angles in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org

Description Dihedral Angle (°)
Thiophene Ring vs. Thiophene-3-carbonitrile Ring 74.27(10)
Thiophene Ring vs. Acetamide Bridge 60.38(22)
Acetamide Bridge vs. Thiophene-3-carbonitrile Ring 75.70(25)

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by measuring the mass percentages of its constituent elements. This method provides crucial validation of a compound's stoichiometric composition.

For the derivative N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , with a chemical formula of C₁₁H₈N₂OS₂, the elemental analysis yielded results that were in close agreement with the calculated theoretical values, confirming the successful synthesis of the target molecule. nih.govacs.org

Table 4: Elemental Analysis Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

Element Calculated (%) Found (%)
Carbon (C) 53.17 53.19
Hydrogen (H) 3.22 3.20
Nitrogen (N) 11.28 11.06
Sulfur (S) 25.78 24.20

Computational Chemistry and Theoretical Investigations of 2 2 Cyanothiophen 3 Yl Acetic Acid and Its Analogues

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. arxiv.org Methods like the B3LYP exchange-correlation functional combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate a wide range of properties for thiophene-based compounds. researchgate.netnih.gov

A study on the analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, utilized the B3LYP/6-311++G(d,p) level of theory to perform its computational analysis, providing a strong precedent for its application to similar structures. researchgate.netnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.netwikipedia.org The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com A small Egap suggests that a molecule is more reactive as it requires less energy to be excited. mdpi.com

For thiophene (B33073) derivatives, the Egap is a key parameter. For instance, in a study of various thiourea (B124793) derivatives of 2-thiophene carboxylic acid, the Egap values were found to directly correlate with the molecule's reactivity. mdpi.com Similarly, cyclic voltammetry studies on Poly(3-thiophene acetic acid) determined its Egap to be 1.08 eV, indicating a reactive nature. researchgate.net The table below presents representative HOMO-LUMO gap values for several thiophene-based compounds, illustrating the typical energy ranges observed in these systems.

Table 1: Representative HOMO-LUMO Energy Gaps for Thiophene Derivatives
CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)Source
Poly(3-thiophene acetic acid)Cyclic Voltammetry--1.08 researchgate.net
PolythiopheneCyclic Voltammetry--1.23 researchgate.net
2,2'-bithiophene (acetyl derivative)DFT--~4.2 researchgate.net
Naphthodithiophene diimide (NDTI-CN)DFT--Narrow nih.gov

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule. chemrxiv.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites for electrophilic and nucleophilic interactions. researchgate.netacs.org Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For a molecule like 2-(2-Cyanothiophen-3-yl)acetic acid, an MEP map would be expected to show significant negative potential around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These areas represent the most likely sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the thiophene ring would exhibit positive potential, marking them as sites for nucleophilic attack.

Fukui Function Analysis for Electrophilic and Nucleophilic Reactivity Sites

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgcore.ac.uk It is used to identify the most reactive sites within a molecule with atomic-level precision. scm.com Three types of Fukui functions are typically considered:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for a radical attack.

Calculations on the analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide included Fukui function analysis to assess the reactivity of its various atomic sites. researchgate.netnih.gov For such molecules, the analysis typically involves calculating the condensed Fukui functions, where the reactivity is assigned to individual atoms. researchgate.net The atoms with the highest f+ values are the strongest electrophiles, while those with the highest f- values are the strongest nucleophiles.

Table 2: Illustrative Condensed Fukui Function Values for Identifying Reactive Sites
Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
S (thiophene)0.150.050.10
N (cyano)0.080.180.13
O (carbonyl)0.120.250.185
C (carbonyl)0.220.090.155
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate how Fukui functions identify reactive centers. Actual values depend on the specific molecule and calculation method.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A detailed Hirshfeld surface analysis was performed on the analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, revealing the specific contributions of various intermolecular contacts to its crystal structure. researchgate.netnih.gov The analysis showed that H···H contacts were the most significant, followed by C···H, S···H, N···H, and O···H interactions. This breakdown is crucial for understanding the forces that stabilize the crystal packing of this and related compounds.

For comparison, a study on a different 2-thiophene acetic acid derivative, N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, also highlighted the dominance of H···H contacts, which accounted for 69.1% of the total Hirshfeld surface. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Intermolecular ContactContribution (%)
H···H21%
C···H20%
S···H19%
N···H14%
O···H12%
Data sourced from the analysis of the analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. researchgate.netnih.gov

Electrophilicity-Based Charge Transfer (ECT) and Related Charge Transfer (ΔN) Computations

To understand how a molecule might interact with another, such as a drug with its biological target, computational methods can predict the flow of electrons between them. The electrophilicity-based charge transfer (ECT) and the fraction of electrons transferred (ΔN) are key descriptors for this purpose. researchgate.net The value of ΔN indicates the tendency of a molecule to donate or accept electronic charge in a reaction.

The amount of charge transfer (ΔN) between two interacting molecules can be calculated using their chemical potentials and hardness. A positive ΔN indicates that the molecule is acting as an electron acceptor, while a negative value indicates it is an electron donor. In the study of the analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, ECT and ΔN computations were used to explore its potential interactions with DNA bases, a common approach to gauge the bio-activity of a compound. researchgate.netnih.gov This analysis is fundamental in drug design, helping to predict the nature of intermolecular charge-transfer processes. arxiv.orgrsc.org

Theoretical Modeling of Molecular Interactions with Biomolecular Substrates (e.g., DNA bases)

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand (in this case, this compound or its analogues) to a receptor, which could be a protein or a nucleic acid structure like a DNA duplex. For instance, in studies of other thiophene derivatives, molecular docking has been successfully employed to understand their binding to various enzymes. gyanvihar.orgrsc.orgnih.govnih.govresearchgate.net These studies typically involve preparing the three-dimensional structures of both the ligand and the biomolecular target. The ligand is then placed into the binding site of the receptor, and its position and orientation are systematically varied to find the most stable binding mode, which is evaluated using a scoring function that estimates the binding free energy.

The binding energy and the specific interactions observed in these docking studies provide valuable information. For example, a study on thiophene-based oxadiazole, triazole, and thiazolidinone derivatives investigated their binding energies towards human carbonic anhydrase IX protein, revealing binding affinities comparable to known ligands. rsc.org Similarly, docking studies on other thiophene derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

In the hypothetical case of modeling the interaction of this compound with DNA bases, the cyano and carboxylic acid groups would be of particular interest. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. The thiophene ring itself can participate in π-stacking interactions with the aromatic rings of the DNA bases.

To provide a more quantitative understanding, quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be employed. DFT calculations can provide accurate descriptions of the electronic structure and can be used to calculate interaction energies and to characterize the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions. For example, DFT has been used to study the electronic properties and reactivity of 3-thiophene acetic acid. nih.gov Fukui function analysis, derived from DFT, can also be used to predict the reactive sites of a molecule, indicating which atoms are more susceptible to nucleophilic or electrophilic attack. nih.gov

A representative approach to modeling the interaction with DNA bases would involve creating a model system, for example, this compound paired with individual DNA bases (adenine, guanine, cytosine, and thymine). The geometry of these pairs would be optimized using DFT to find the most stable configurations, and the interaction energies would be calculated, correcting for basis set superposition error (BSSE).

Table 1: Hypothetical Interaction Analysis of this compound with DNA Bases

DNA BasePotential Interacting Groups on CompoundType of InteractionPredicted Relative Strength
AdenineCarboxylic acid, Cyano groupHydrogen bondingModerate to Strong
GuanineCarboxylic acid, Cyano groupHydrogen bondingStrong
CytosineCarboxylic acid, Cyano groupHydrogen bondingModerate to Strong
ThymineCarboxylic acidHydrogen bondingModerate

This table is illustrative and based on the chemical nature of the interacting moieties. Actual interaction strengths would require specific computational calculations.

Conformational Energy Landscape Exploration via Computational Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Exploring the conformational energy landscape of this compound is crucial for understanding its potential interactions with biological targets. Computational methods, particularly quantum mechanics calculations, are indispensable for this purpose.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the acetic acid side chain to the thiophene ring and the rotation of the carboxyl group itself. The relative orientation of the thiophene ring and the acetic acid group can be described by a dihedral angle. A potential energy surface scan can be performed by systematically varying this dihedral angle and calculating the energy at each step using a QM method like DFT. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.

Studies on related molecules provide a framework for what to expect. For instance, a computational study on 3-thiophene acetic acid performed DFT calculations to determine its optimized structural parameters. nih.gov In another study on 2,5-substituted thiophene derivatives, DFT calculations were used to investigate the planarity of the molecule and the rotational freedom of the substituents. researchgate.net The results indicated that while the molecule might be planar in the solid state due to intermolecular interactions, there is free rotation of the substituent groups in the gas phase. researchgate.net

Furthermore, the conformational preference of the carboxylic acid group itself is a critical factor. A detailed computational study on acetic acid revealed that the syn conformation is more stable in the gas phase, but the anti conformation can be favored in aqueous solution due to better solvation. nih.gov The energy barrier for rotation between these conformers was calculated to be around 11-14 kcal/mol. nih.gov This suggests that for this compound, the conformational equilibrium of the carboxylic acid moiety could be solvent-dependent.

Intramolecular interactions can also play a significant role in determining the conformational preferences. For example, studies on N-aromatic acetamides bearing a thiophene ring have shown that intramolecular S···O=C interactions can stabilize certain conformers. researchgate.net In the case of this compound, potential, albeit weaker, intramolecular interactions between the sulfur atom of the thiophene ring and the carbonyl oxygen of the acetic acid group, or between the cyano group and the carboxylic acid, could influence the conformational landscape.

Table 2: Predicted Stable Conformers of this compound

ConformerDihedral Angle (C(thiophene)-C(thiophene)-C(acetic acid)-C(carboxyl))Relative Energy (kcal/mol)Key Features
A~0°0 (Global Minimum)Planar arrangement of the thiophene ring and the acetic acid backbone.
B~180°> 0Another planar or near-planar arrangement, likely higher in energy.
C~90°Transition StatePerpendicular arrangement, representing a rotational barrier.

This table presents a simplified, hypothetical energy landscape. The actual values would depend on the level of theory and basis set used in the calculations.

Research into Biological Activities and Molecular Interactions of Compounds Incorporating the 2 2 Cyanothiophen 3 Yl Acetic Acid Scaffold

Investigation of Antioxidant Properties in Research Assays (e.g., ABTS assay)

The antioxidant potential of compounds is often evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govnih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable ABTS radical cation (ABTS•+), thus decolorizing it. nih.govnih.gov The degree of decolorization, measured spectrophotometrically, is indicative of the compound's antioxidant capacity. nih.gov

Research on thiophene (B33073) derivatives has demonstrated their potential as antioxidant agents. nih.gov For instance, a study on novel thiophene-2-carboxamide derivatives, which share the core thiophene ring, identified compounds with significant antioxidant activity in the ABTS assay. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives showed increased antioxidant activity, with one compound exhibiting 62.0% inhibition, comparable to the standard antioxidant ascorbic acid (88.44%). nih.gov This enhanced activity was attributed to the electron-donating amino group, which increases the resonating electrons on the thiophene ring, facilitating the trapping of peroxide radicals. nih.gov

In another study, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which contains the 2-aminothiophene-3-carbonitrile (B183302) moiety, was synthesized and evaluated for its antioxidant activity using the ABTS assay. The compound demonstrated moderate antioxidant activity. nih.gov Similarly, certain thiophene derivatives have been identified as strong antioxidants in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with one hydrazone derivative bearing a thiophene moiety showing 1.26 times higher activity than the positive control, ascorbic acid. nih.gov

The antioxidant properties of thiophene derivatives are influenced by the nature and position of substituents on the thiophene ring. nih.gov The presence of electron-donating groups, such as amino or hydroxyl groups, generally enhances the antioxidant capacity. nih.gov

Table 1: Antioxidant Activity of Selected Thiophene Derivatives

Compound/AssayAntioxidant ActivityReference
3-amino thiophene-2-carboxamide derivative 7a (ABTS assay)62.0% inhibition nih.gov
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (ABTS assay)Moderate activity nih.gov
Hydrazone with thiophene moiety (DPPH assay)1.26 times higher than ascorbic acid nih.gov
Ascorbic Acid (ABTS assay)88.44% inhibition (Reference) nih.gov

Antimicrobial Research Studies (e.g., against Gram-positive, Gram-negative bacteria, yeasts)

The thiophene scaffold is a key component in several clinically used antibiotics, highlighting its importance in the development of new antimicrobial agents. researchgate.net Research has focused on synthesizing and evaluating various thiophene derivatives for their activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various yeasts. nih.govnih.gov

In a recent study, new thiophene derivatives were investigated for their activity against drug-resistant Gram-negative bacteria, specifically colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. nih.govfrontiersin.org Several of these derivatives demonstrated significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 mg/L. nih.govfrontiersin.org Time-kill curve assays confirmed the bactericidal effects of selected thiophenes against these resistant strains. nih.govfrontiersin.org The mechanism of action is thought to involve increased membrane permeabilization and reduced bacterial adherence to host cells. nih.govfrontiersin.org

Other studies have also reported the antibacterial potential of tetrahydrobenzothiophene derivatives against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli, P. aeruginosa, Salmonella) bacteria. nih.gov Some of these compounds exhibited potent activity, with MIC values in the micromolar range, comparable to or even better than the standard antibiotics ciprofloxacin (B1669076) and gentamicin (B1671437) in some cases. nih.gov

In the realm of antifungal research, thiophene derivatives have shown promise. A novel heterocyclic amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, demonstrated significant activity against the yeasts Candida glabrata and Candida krusei. nih.gov Another thiophene derivative, 5CN05, exhibited good activity against Cryptococcus neoformans with a MIC of 17 μg/mL, and its activity was further enhanced when incorporated into a microemulsion. researchgate.net Additionally, chitosan (B1678972) films containing a 2-aminothiophene derivative were found to be effective against various Candida species. mdpi.com

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

Compound/DerivativeMicroorganism(s)Activity (MIC)Reference
Thiophene derivatives 4, 5, 8Col-R A. baumannii, Col-R E. coli8 - 32 mg/L (MIC50) nih.govfrontiersin.org
Tetrahydrobenzothiophene derivative 3bE. coli, P. aeruginosa, Salmonella, S. aureus0.54 - 1.11 µM nih.gov
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideCandida glabrata, Candida kruseiSignificant activity nih.gov
5CN05Cryptococcus neoformans17 μg/mL researchgate.net
5CN05 in microemulsionCryptococcus neoformans2.2 μg/mL researchgate.net

Anti-inflammatory Activity Research in In Vitro and In Vivo Models (pre-clinical)

Thiophene derivatives are recognized for their anti-inflammatory properties, with some compounds like tinoridine (B109012) and tiaprofenic acid being commercially available as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Research continues to explore new thiophene-based compounds for their potential to treat inflammatory conditions.

In vivo studies using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory activity, have shown the efficacy of certain thiophene derivatives. jpsbr.org For example, a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were synthesized and tested, with one compound demonstrating maximum inhibitory activity compared to the standard drug ibuprofen. jpsbr.org

The mechanisms underlying the anti-inflammatory effects of thiophene derivatives often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Some thiophene pyrazole (B372694) hybrids have been identified as moderate and selective COX-2 inhibitors. nih.gov Similarly, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been shown to be selective COX-2 inhibitors with potent anti-inflammatory activity in the carrageenan-induced paw edema assay, superior to celecoxib (B62257) in some cases. nih.gov

In vitro studies have also shed light on the anti-inflammatory potential of these compounds. For instance, certain methoxy-substituted thiophene derivatives have been found to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 in LPS-induced THP-1 monocytes. nih.gov Another study demonstrated that a thiophene derivative could reduce the expression of pro-inflammatory genes for IL-1β, IL-6, IL-8, IL-12, TNF-α, and iNOS in ex vivo tests on lung slices. nih.gov

Research into Potential Antitumor/Anticancer Activities and Molecular Mechanisms (e.g., enzyme inhibition, DNA interaction)

The thiophene nucleus is an integral part of several molecules with anticancer properties, making it a "privileged scaffold" in the design of new antitumor agents. nih.govnih.gov Research in this area has focused on various mechanisms, including enzyme inhibition and interaction with DNA.

One of the key strategies in cancer therapy is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which is often overexpressed in various cancers. nih.gov A novel class of symmetrical trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives has been developed as potential EGFR kinase inhibitors. nih.gov Some of these compounds displayed impressive EGFR kinase inhibition with IC50 values in the nanomolar range and showed significant antiproliferative activity against cancer cell lines. nih.gov

Another approach involves targeting DNA, a critical entity in tumorigenesis. nih.gov While some anticancer agents damage DNA, there is growing interest in developing compounds that bind to DNA without causing damage, thereby potentially reducing adverse side effects. nih.gov The interaction of small molecules with DNA can occur through various modes, including intercalation and groove binding. nih.govnih.gov While direct evidence for the DNA interaction of 2-(2-Cyanothiophen-3-yl)acetic acid itself is limited in the provided search results, the broader class of thiophene derivatives has been investigated for such properties.

Furthermore, some thiophene derivatives that exhibit strong antioxidant activity have been evaluated for their anticancer effects. nih.gov However, a direct correlation between antioxidant and anticancer activity is not always observed, suggesting that other mechanisms of action contribute to their cytotoxic effects on cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization in Research Settings

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its therapeutic effects and optimize them to enhance potency and reduce side effects. nih.gov

For thiophene derivatives, SAR studies have provided valuable insights into their antimicrobial, anti-inflammatory, and anticancer activities. In the context of antimicrobial activity, the presence of a thiophene ring, an amide group, and piperidinyl and carbonyl groups has been identified as crucial for interaction with outer membrane proteins (OMPs) of bacteria and subsequent antibacterial activity. frontiersin.org

Regarding anti-inflammatory activity, SAR studies on thiophene-based compounds have highlighted the importance of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, for biological target recognition, particularly for the inhibition of COX and LOX enzymes. nih.gov For instance, in a series of indole (B1671886) acetic acid derivatives, a related class of anti-inflammatory agents, the carboxyl group was found to be essential for activity, while its replacement with other acidic functionalities decreased activity. youtube.com

In the development of anticancer agents, SAR studies on thiophene-3-carboxamide derivatives as c-Jun N-terminal kinase (JNK) inhibitors revealed that these compounds could function as dual inhibitors, mimicking both ATP and JIP. nih.gov This dual inhibitory activity was attributed to their ability to bind to both the ATP binding site and the docking site of the kinase. nih.gov

For a series of quinolone-based hydrazones with antidiabetic potential, SAR studies showed that the nature and position of substituents on the quinolone scaffold significantly impacted their inhibitory activity against key metabolic enzymes. acs.org Electron-withdrawing groups were generally preferred over electron-donating groups. nih.gov These principles from related heterocyclic compounds can inform the design and optimization of derivatives of this compound for various biological activities.

Solid State Properties and Polymorphism of 2 2 Cyanothiophen 3 Yl Acetic Acid Derivatives in Research Contexts

Discovery and Characterization of Crystalline Polymorphic Forms

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in materials science. These different forms, or polymorphs, of the same compound can exhibit distinct physical and chemical properties.

A notable example of polymorphism is observed in ROY-CAM, a derivative of the renowned polymorphic compound ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile). acs.orgresearchgate.net Researchers have successfully synthesized and identified two distinct polymorphs of ROY-CAM, a red form and a brownish-green form. acs.orgresearchgate.net This discovery is particularly significant as it represents the first instance of a brownish-green polymorph within the ROY family of compounds, which has traditionally been limited to red, orange, and yellow polymorphs. acs.orgresearchgate.net

The two polymorphs of ROY-CAM were characterized using a suite of analytical techniques to determine their unique solid-state structures and properties.

Single-crystal X-ray diffraction (SCXRD) revealed that the red polymorph crystallizes in the monoclinic space group P2₁/n, while the brownish-green polymorph adopts a triclinic P-1 space group. acs.org This fundamental difference in their crystal packing underlies their distinct physical properties.

Spectroscopic analysis , including infrared (IR) and Raman spectroscopy, was employed to probe the vibrational modes within the crystal lattices of the two polymorphs, providing further confirmation of their different molecular arrangements. acs.org

Thermal analysis , using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), established the melting points and thermal stability of each form. The red polymorph has a melting point of 184 °C, whereas the brownish-green polymorph melts at a higher temperature of 190 °C. acs.org

The distinct colors of the polymorphs are attributed to differences in the molecular conformation and the resulting electronic interactions within the crystal lattice. acs.org In the brownish-green polymorph, the molecules adopt the most stable conformation, while the molecules in the red polymorph exist in a less stable conformation. acs.org

Table 1: Crystallographic and Physical Data for ROY-CAM Polymorphs

Property Red Polymorph Brownish-Green Polymorph
Color Red Brownish-Green
Crystal System Monoclinic Triclinic
Space Group P2₁/n P-1
Melting Point 184 °C 190 °C
Molecular Conformation Less stable Most stable

Data sourced from Crystal Growth & Design. acs.org

Crystallization Methodologies and Control of Polymorphic Expression

The ability to selectively crystallize a desired polymorphic form is a critical aspect of materials science research. In the case of ROY-CAM, the two polymorphs were obtained through a nucleophilic aromatic substitution reaction between 2-(4-fluoro-3-nitrophenyl)acetic acid and 2-aminothiophene-3-carbonitrile (B183302), followed by a screening for different crystalline forms. acs.orgresearchgate.net

While the specific crystallization conditions for each polymorph of ROY-CAM are detailed in the primary research, the general principles for controlling polymorphism involve manipulating various parameters, such as:

Solvent: The choice of solvent can significantly influence which polymorph nucleates and grows.

Temperature: Temperature can affect the relative stability of polymorphs and the kinetics of their formation.

Supersaturation: The level of supersaturation of the solution can dictate which crystalline form is favored.

Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of certain polymorphs while promoting others.

For many polymorphic systems, a metastable form may crystallize first due to kinetic favorability, and then transform into the more thermodynamically stable form over time. The control over crystallization conditions is therefore paramount to isolate and study a specific polymorph.

Impact of Polymorphism on Advanced Material Science Applications

The existence of polymorphism has profound implications for the application of a compound in advanced materials science, as different polymorphs can exhibit variations in key properties.

Optical Properties: The most striking impact of polymorphism in ROY-CAM is the difference in color between the red and brownish-green forms. acs.orgresearchgate.net This phenomenon, known as color polymorphism, is relatively rare and is of significant interest for applications in pigments, sensors, and optical materials. The color of a polymorph is determined by its crystal structure and the way molecules are packed, which affects the electronic transitions and how the material absorbs and reflects light.

Solubility: Polymorphism can also influence the solubility of a compound. Generally, a metastable polymorph will have a higher solubility than its more stable counterpart. This is because the metastable form has a higher free energy, making it easier for solvent molecules to break down the crystal lattice. While specific solubility data for the ROY-CAM polymorphs in various research media is not provided in the initial reports, this is a critical parameter that would be investigated for any potential application, as solubility affects the bioavailability of pharmaceutical compounds and the processability of materials.

The study of ROY-CAM polymorphs highlights the importance of a thorough investigation of the solid-state chemistry of a compound. The discovery of new polymorphic forms with distinct properties, such as the novel brownish-green color in the ROY family, opens up new avenues for the design and development of advanced materials with tailored functionalities.

Emerging Research Directions and Future Perspectives for 2 2 Cyanothiophen 3 Yl Acetic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of thiophene (B33073) derivatives has traditionally involved methods that can be harsh and environmentally taxing. rsc.org Consequently, a significant area of emerging research is the development of "green" synthetic routes. These approaches aim to reduce or eliminate the use of hazardous substances, employ milder reaction conditions, and improve atom economy. nih.gov

Key strategies in the green synthesis of thiophene-containing compounds include:

Solvent Selection: Replacing hazardous and halogenated solvents with more environmentally benign options like ethanol (B145695) or even water. nih.gov Some methods are exploring solvent-free conditions. rsc.org

Catalysis: The use of efficient and recyclable catalysts, such as copper (II) sulfate (B86663) pentahydrate, can lead to higher yields and cleaner reactions. nih.gov Palladium-based catalysts, while effective, are also being optimized for lower loading and phosphine-free conditions to enhance their green credentials. organic-chemistry.org

Alternative Reagents: Employing safer and more readily available reagents is a cornerstone of green chemistry. For instance, using sodium halides as a source of electrophilic halogens presents a safer alternative to more toxic halogenating agents. nih.gov

Reaction Conditions: Conducting reactions at room temperature or with minimal heating reduces energy consumption. nih.govorganic-chemistry.org

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, such as the Gewald reaction, minimizes waste and simplifies purification processes. rsc.org

Recent advancements have demonstrated the successful synthesis of various halogenated thiophenes using these green principles, achieving high yields under mild conditions. nih.gov For example, an environmentally benign method using ethanol as a solvent and copper (II) sulfate pentahydrate with sodium halides has been developed for the synthesis of 3-chloro, 3-bromo, and 3-iodo thiophenes. nih.gov

Exploration of Novel Biologically Relevant Targets and Mechanisms

Thiophene derivatives are recognized as "privileged structures" in drug discovery, meaning they can interact with a wide range of biological targets. nih.govnih.gov This has spurred research into the biological activities of 2-(2-Cyanothiophen-3-yl)acetic acid and related compounds.

Biological Target/ActivityTherapeutic AreaKey FindingsReferences
Anti-inflammatoryInflammationInhibition of enzymes like COX-2 and 5-LOX. Some derivatives show activity superior to standard NSAIDs. nih.gov
AnticancerOncologySome derivatives show cytotoxicity against cancer cell lines like HeLa and Hep G2. They can induce apoptosis through changes in mitochondrial membrane potential. acs.org
AntimicrobialInfectious DiseasesDerivatives have shown activity against various bacterial and yeast strains. nih.gov
Aldose Reductase (ALR2) InhibitionDiabetic ComplicationsDerivatives of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid are potent ALR2 inhibitors, with potential for preventing diabetic complications like cataracts. nih.gov
mPGES-1 InhibitionInflammation & Cancer2-(thiophen-2-yl)acetic acid derivatives have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govfrontiersin.org

A study in 2022 detailed the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a derivative of this compound. This compound demonstrated notable antioxidant and antimicrobial properties, particularly against certain yeasts. nih.govacs.org Another area of interest is the development of inhibitors for enzymes like aldose reductase (ALR2), which is implicated in diabetic complications. nih.govresearchgate.net Derivatives of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid have shown high potency in this regard. nih.gov Furthermore, research has identified 2-(thiophen-2-yl)acetic acid-based compounds as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.govfrontiersin.org

Integration into Advanced Functional Materials and Nanotechnology Research

The unique electronic and optical properties of thiophene-based compounds make them prime candidates for use in advanced materials and nanotechnology. researchgate.net Their chemical stability and the ease with which their properties can be tuned through chemical modification are significant advantages. researchgate.netnih.gov

Applications in this area include:

Organic Electronics: Thiophene derivatives are used as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells due to their excellent electron transport properties. researchgate.net

Biosensors and Chemosensors: The optical properties of these compounds are exploited to monitor biological events and detect specific chemical species. researchgate.net

Nanoparticles for Biomedical Applications: Thiophene-based nanoparticles (TNPs) are being explored for therapeutic and imaging purposes. researchgate.net For instance, appropriately functionalized polythiophene nanoparticles can induce phototransduction in living cells, converting light into an electrical signal. rsc.org They have also been investigated for drug delivery, with one study loading a thiophene derivative into folic acid-coated nanoparticles to improve its solubility and selectivity for cancer cells. acs.org

Covalent Organic Frameworks (COFs): Incorporating thiophene-based units into COFs can create materials with intriguing photophysical properties, with potential applications in light-driven technologies. nih.gov

The ability of thiophene derivatives to self-assemble into supramolecular nanostructures is a particularly exciting area of research, as it can lead to new functions and applications in various devices. researchgate.netscispace.com

High-Throughput Screening and Computational Drug Discovery Applications (pre-clinical)

The journey of a new drug from the lab to the clinic is long and expensive. High-throughput screening (HTS) and computational drug discovery methods are being increasingly used to streamline this process for thiophene-based compounds. nih.gov

Computational MethodApplication in Thiophene ResearchReferences
Molecular DockingPredicting the binding affinity and mode of interaction between thiophene derivatives and biological targets like enzymes. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Identifying the chemical features responsible for the biological activity of a series of compounds. nih.gov
Virtual ScreeningScreening large libraries of virtual compounds to identify potential drug candidates. nih.govnih.gov
Density Functional Theory (DFT)Calculating the quantum chemical properties of molecules to understand their reactivity and structure. rsc.org
ADME PredictionPredicting the absorption, distribution, metabolism, and excretion properties of drug candidates. rsc.org

These in silico methods allow researchers to:

Identify and Optimize Lead Compounds: By simulating how different thiophene derivatives interact with a target protein, researchers can prioritize the most promising candidates for synthesis and testing. nih.gov

Predict Biological Activity: Computational models can predict the potential therapeutic effects of new compounds before they are even made. nih.gov For example, a 2024 study used DFT to analyze newly synthesized thiophene derivatives and found a good correlation between the computational and experimental results for their antiproliferative activity. rsc.org

Understand Mechanisms of Action: Molecular docking studies can provide insights into how a drug molecule binds to its target, helping to explain its biological effects. nih.gov

Assess Drug-likeness: Computational tools can predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), which are crucial for its development as a drug. rsc.org

A recent example of this approach involved a virtual fragment screening that identified 2-(thiophen-2-yl)acetic acid as a suitable starting point for developing potent inhibitors of the mPGES-1 enzyme. nih.gov This highlights the power of combining computational methods with synthetic chemistry to accelerate the discovery of new therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Cyanothiophen-3-yl)acetic acid?

Methodological Answer:
A plausible approach involves regioselective functionalization of thiophene derivatives. For example, bromination or cyanation of thiophene precursors in acetic acid (as demonstrated in analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid) can introduce substituents at specific positions . Key steps include:

  • Regioselective substitution : Use electrophilic reagents (e.g., bromine or cyanating agents) under controlled conditions.
  • Carboxylic acid introduction : Employ hydrolysis or oxidation of nitrile groups post-substitution.
  • Purification : Recrystallization or column chromatography ensures purity. Validate intermediates via NMR and mass spectrometry.

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C NMR to confirm proton environments and carbon frameworks. For example, the cyano group (δ110120\delta \sim 110-120 ppm in 13C^{13}C) and thiophene protons (δ6.57.5\delta \sim 6.5-7.5 ppm in 1H^1H) are diagnostic.
  • X-ray crystallography : Resolve single-crystal structures using programs like SHELXL for refinement . Evidence from similar compounds (e.g., 2-(2-methoxyphenyl)acetic acid) shows bond lengths (C–O: ~1.36–1.42 Å) and angles consistent with aromatic substitution .
  • HPLC-MS : Quantify purity and detect impurities.

Advanced: What challenges arise during crystallographic refinement of this compound?

Methodological Answer:
Common issues include:

  • Anisotropic displacement : Use SHELXL to model thermal motion parameters. Adjust weighting schemes to improve R-factors .
  • Twinning : Employ TWINLAW in SHELXL to resolve overlapping reflections in twinned crystals .
  • Hydrogen bonding ambiguity : Validate hydrogen positions via Fourier difference maps. For example, in 2-(2-methoxyphenyl)acetic acid, hydrogen bonds form R22_2^2(8) motifs, which can guide motif identification .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Cross-validate using complementary techniques:

  • Discrepancies in bond lengths : Compare X-ray-derived bond distances (e.g., C–C in thiophene rings: ~1.36–1.44 Å ) with DFT-optimized geometries.
  • Dynamic vs. static disorder : Use variable-temperature crystallography to distinguish thermal motion from structural disorder.
  • Solid-state vs. solution data : NMR crystallography (e.g., 13C^{13}C CP/MAS) bridges solution and solid-state conformations .

Advanced: What hydrogen-bonding networks are expected in its crystal structure?

Methodological Answer:
Graph-set analysis (e.g., using PLATON ) can classify motifs:

  • Carboxylic acid dimers : Anticipate centrosymmetric R22_2^2(8) dimers via O–H···O interactions, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid .
  • Cyanothiophene interactions : C≡N groups may engage in weak C–H···N or π-stacking with aromatic rings.
  • Visualization tools : ORTEP-3 or Mercury can render anisotropic displacement ellipsoids and hydrogen bonds .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCN in degradation scenarios).
  • Waste disposal : Neutralize acidic waste before disposal.
  • First aid : Immediate rinsing for skin/eye contact (refer to safety data sheets for analogous compounds ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.